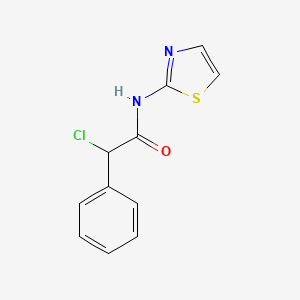

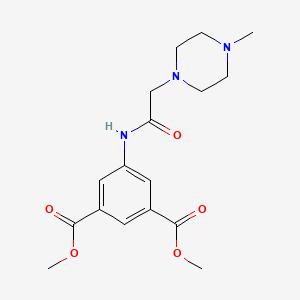

![molecular formula C18H20N2O2 B2518104 1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole CAS No. 714260-97-6](/img/structure/B2518104.png)

1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazoles are often used as building blocks for pharmaceuticals due to their affinity for binding with various biological targets .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 2-(n-Propyl)-4-methyl-6-methoxycarbonylbenzimidazole, a related compound, was performed in a fluorous biphasic system (FBS), which allowed for efficient separation and reuse of the catalyst . Similarly, the synthesis of 2-hydroxyphenylbenzimidazole isomers with methoxy substitutions was achieved through short synthetic steps, demonstrating the versatility of methods available for modifying the benzimidazole scaffold .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core, such as methoxy groups, can significantly influence the compound's electronic properties and interactions with biological targets. For example, the position of the methoxy group on the benzimidazole ring can affect the emission behavior of the compound, as seen in the study of 2-hydroxyphenylbenzimidazole isomers .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and functional group transformations. The reactivity of these compounds can be tailored by the nature and position of substituents on the benzimidazole core. For instance, 1-methylbenzimidazole 3-oxide was shown to participate in 1,3-dipolar cycloaddition reactions with different reagents, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy groups can increase the solubility of these compounds in organic solvents, which is beneficial for their application in medicinal chemistry. The presence of electron-donating or electron-withdrawing groups can also affect the acidity and basicity of the benzimidazole nitrogen atoms, which in turn influences the compound's reactivity and binding properties .

科学的研究の応用

Environmental Phenol Detection

The development of sensitive methods for measuring environmental phenols, including parabens and triclosan, in human milk demonstrates the analytical capabilities of advanced liquid chromatography-tandem mass spectrometry systems. This technique, characterized by its peak focusing feature, highlights the relevance of such chemical compounds in assessing human exposure, especially in breastfed infants, underlining the importance of analytical chemistry in environmental health studies (Ye et al., 2008).

Antiprotozoal Activity

Research into 1-methylbenzimidazole derivatives, including compounds structurally related to 1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole, showcases their potential in combating protozoal infections. Notably, certain derivatives have shown higher activity than metronidazole against Giardia intestinalis and Trichomonas vaginalis, highlighting their therapeutic promise against these parasites (Valdez-Padilla et al., 2009).

Chemotherapeutic Agents

The synthesis of new chemical entities using 3-methoxyphenol as a starting substance for creating hydrazide and oxadiazole derivatives indicates a method for discovering chemotherapeutic agents. These compounds have been evaluated for their antimicrobial activity and antiproliferative activity against human tumor cell lines, illustrating the intersection of synthetic chemistry and pharmacology in the search for new cancer treatments (Kaya et al., 2017).

Antimicrobial Activity

The study of non-halogenated phenolic compounds, including those related to this compound, highlights their long history as antiseptics. Recent research underscores their significance in controlling microbial growth in food, pointing to the ongoing relevance of these compounds in food safety and preservation (Davidson & Brandén, 1981).

作用機序

Target of Action

The primary target of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, predominantly expressed in the liver, and serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This interaction results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The compound’s interaction with PPAR-α affects several biochemical pathways. By regulating the expression of target genes, it modulates carbohydrate and lipid metabolism . This regulation leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Pharmacokinetics

It is known that the compound is administered orally . The recommended dosage of oral pemafibrate is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .

Result of Action

The molecular and cellular effects of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole’s action include a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes can contribute to the treatment of conditions such as hyperlipidaemia .

特性

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-19-15-8-3-4-9-16(15)20(14)12-7-13-22-18-11-6-5-10-17(18)21-2/h3-6,8-11H,7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTETUORDJUONMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

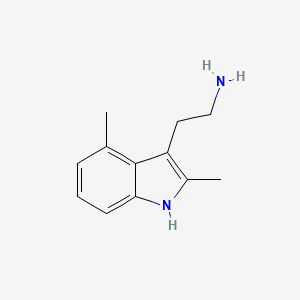

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

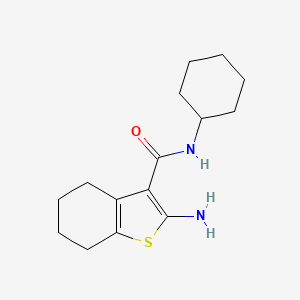

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)

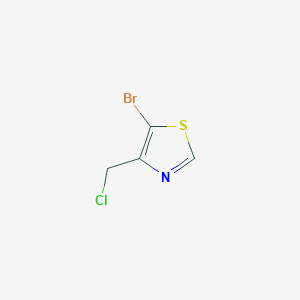

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)